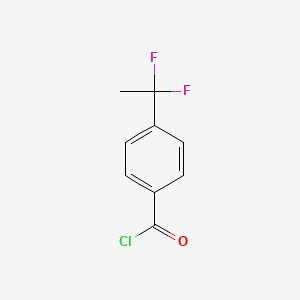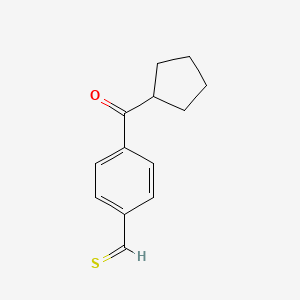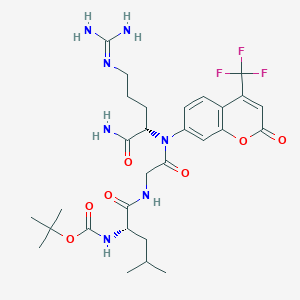
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a hydrazine group attached to a phenyl ring, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride typically involves the reaction of 4-hydrazinylbenzophenone with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the stability of the hydrazine group. The process can be summarized as follows:
Starting Material: 4-Hydrazinylbenzophenone
Reagent: Hydrochloric acid
Conditions: Controlled temperature, typically around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The phenyl ring allows for electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying biochemical pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)hydrazine hydrochloride: Similar structure but with a methoxy group instead of a phenyl group.
(4-Bromophenyl)hydrazine hydrochloride: Contains a bromine atom, leading to different reactivity and applications.
(4-Hydroxyphenyl)hydrazine hydrochloride: Features a hydroxyl group, affecting its chemical properties and uses.
Uniqueness
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is unique due to its specific combination of a hydrazine group and a phenyl ring, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.
Propiedades
Fórmula molecular |
C13H13ClN2O |
|---|---|
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
(4-hydrazinylphenyl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9,15H,14H2;1H |
Clave InChI |
JTDBEPPIKUPIBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


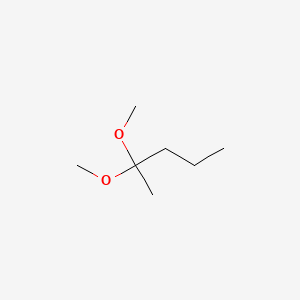
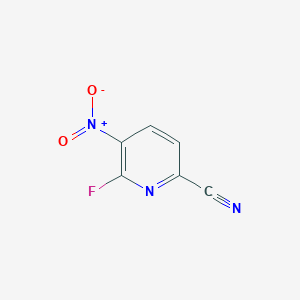


![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
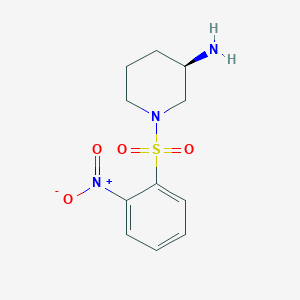

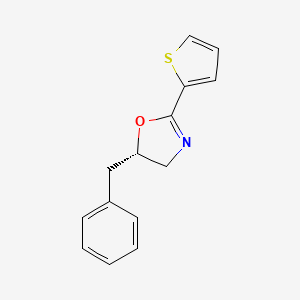

![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
